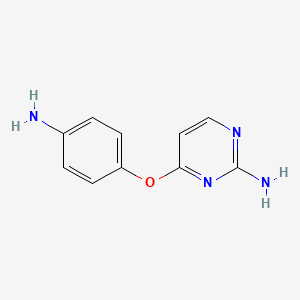

4-(4-Aminophenoxy)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

417724-26-6 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(4-aminophenoxy)pyrimidin-2-amine |

InChI |

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H,11H2,(H2,12,13,14) |

InChI Key |

SNMPBYDKCDJQOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC(=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 4 Aminophenoxy Pyrimidin 2 Amine

Direct Synthesis Approaches to 4-(4-Aminophenoxy)pyrimidin-2-amine

Nucleophilic Aromatic Substitution Reactions Involving Pyrimidine (B1678525) Precursors

Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of substituted aromatic compounds. wikipedia.org In the context of producing this compound, this reaction typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by the nucleophilic 4-aminophenol (B1666318). The pyrimidine ring, being an electron-deficient heterocycle, is particularly susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. wikipedia.orgyoutube.com

Reactants and Reaction Conditions for Pyrimidin-2-amine Derivatives

The synthesis of this compound via nucleophilic aromatic substitution commonly starts with a halo-substituted pyrimidine, such as 2-amino-4-chloropyrimidine (B19991). This precursor is reacted with 4-aminophenol. The reaction conditions are critical for driving the substitution and achieving a good yield.

A general procedure involves reacting 2-amino-4-chloropyrimidine with 4-aminophenol in the presence of a base. nih.gov For instance, a mixture of 2-amino-4-chloropyrimidine and 4-aminophenol can be heated in a suitable solvent. researchgate.net The reaction temperature and duration are key parameters that are optimized to ensure the completion of the reaction while minimizing side products. For example, a similar reaction for a related compound was carried out at 120–140 °C for 15–30 minutes under microwave irradiation. nih.gov In another case, the reaction of 4-chloro-N-propylpicolinamide with p-aminophenol was stirred at room temperature for 3-4 hours. atlantis-press.com

The choice of reactants is pivotal. Pyridines and other heteroarenes are particularly reactive in nucleophilic aromatic substitutions, especially when the leaving group is at the ortho or para position to the ring nitrogen, as this allows for effective delocalization of the negative charge in the intermediate. wikipedia.orgyoutube.com

Table 1: Reactants and Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Duration |

| 2-Amino-4-chloropyrimidine | 4-Aminophenol | Potassium tert-butoxide | DMF | 80 °C | 8 hours |

| 4-Chloro-N-propylpicolinamide | p-Aminophenol | Potassium tert-butoxide | DMSO | Room Temp | 3-4 hours |

| 2-Amino-4-chloro-pyrimidine | Substituted amine | Triethylamine | Anhydrous propanol | 120-140 °C | 15-30 min |

Role of Catalysts and Solvents in Reaction Efficiency

Catalysts and solvents play a crucial role in enhancing the efficiency of nucleophilic aromatic substitution reactions. While not always strictly catalytic in the sense of being regenerated, certain reagents are essential for the reaction to proceed effectively.

Bases are commonly used to deprotonate the nucleophile, increasing its nucleophilicity. For instance, potassium tert-butoxide is a strong base that can be used to deprotonate the hydroxyl group of 4-aminophenol, forming a more potent phenoxide nucleophile. researchgate.netatlantis-press.com In some cases, an excess of an amine reactant can also serve as the base. nih.gov The choice of base can influence which functional group of 4-aminophenol acts as the nucleophile; strong bases favor the formation of the phenoxide, while in neutral or acidic conditions, the amino group can be more reactive. researchgate.net

The solvent is another critical factor. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can dissolve the reactants and facilitate the formation of the charged intermediate complex without solvating the nucleophile too strongly. researchgate.netatlantis-press.comresearchgate.net Polyethylene (B3416737) glycol (PEG-400) has been explored as a greener solvent alternative, demonstrating high yields in short reaction times for similar nucleophilic aromatic substitutions on nitrogen-containing heterocycles. nih.gov

In some syntheses of related pyrimidine derivatives, palladium catalysts like Pd2(dba)3 in combination with ligands such as X-Phos have been used in Buchwald-Hartwig coupling reactions, which are a type of cross-coupling reaction that can form carbon-nitrogen and carbon-oxygen bonds. nih.gov

Table 2: Catalysts and Solvents in Nucleophilic Aromatic Substitution

| Catalyst/Base | Ligand | Solvent | Role |

| Potassium tert-butoxide | - | DMF, DMSO | Base to deprotonate nucleophile |

| Triethylamine | - | Anhydrous propanol | Base |

| Pd2(dba)3 | X-Phos | n-BuOH | Catalyst for C-N/C-O bond formation |

| Polyethylene glycol (PEG-400) | - | PEG-400 | "Green" solvent alternative |

Multi-Step Synthesis Strategies Incorporating Pyrimidine and Phenoxy Moieties

Multi-step syntheses provide an alternative approach, allowing for the construction of the target molecule through a series of sequential reactions. This can be advantageous when direct synthesis is challenging or when specific functionalities need to be introduced in a controlled manner.

Sequential Construction of the Pyrimidine Ring and Aminophenoxy Linkage

One multi-step strategy involves first constructing the pyrimidine ring and then introducing the aminophenoxy group. The synthesis of the pyrimidine ring itself can be achieved through various methods, such as the condensation of a β-dicarbonyl compound with urea (B33335) or a related derivative. tandfonline.com For instance, 2-aminopyrimidines can be synthesized from chalcones and guanidine (B92328) carbonate in a solvent like DMF at elevated temperatures. ajol.info

Another approach involves building the pyrimidine ring from simpler acyclic precursors. For example, 4-amino-2,6-dimethoxypyrimidine (B1265686) can be synthesized from cyanoacetate (B8463686) and urea in a two-step process involving cyclization followed by methylation. google.com Similarly, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for thiamine, involves building the pyrimidine ring from a C2 and a C1 unit. google.com

Once the desired pyrimidine scaffold is in place, the aminophenoxy moiety can be attached. This often involves a nucleophilic aromatic substitution reaction similar to the direct approach, where a halo-substituted pyrimidine is reacted with 4-aminophenol. mdpi.com The use of protecting groups may be necessary to prevent unwanted side reactions with the amino group of the pyrimidine or the aminophenol during the synthesis.

Microwave-Assisted Synthetic Routes to Related Pyrimidine Hybrids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.comorientjchem.orgnih.gov

The synthesis of various pyrimidine hybrids, such as thiazolo[5,4-d]pyrimidines, has been achieved in minutes using microwave irradiation. researchgate.net For example, the Biginelli reaction, a one-pot three-component cyclocondensation to form dihydropyrimidines, can be efficiently carried out under microwave conditions. tandfonline.com Microwave-assisted synthesis has also been used for nucleophilic aromatic substitution reactions on pyrimidine rings, providing a rapid and efficient method for introducing various substituents. nih.gov This method often uses solvent-free or minimal solvent conditions, contributing to greener chemical processes. tandfonline.com

The rapid heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction rates and often cleaner reaction profiles with fewer side products. tandfonline.comorientjchem.org

Advanced Synthetic Techniques and Optimization

The synthesis of this compound can be approached through several modern synthetic strategies. The most prominent and logical pathway is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated pyrimidine ring, typically a halopyrimidine, with a nucleophile, in this case, 4-aminophenol.

A likely synthetic route involves the coupling of 2-amino-4-chloropyrimidine with 4-aminophenol. youtube.com The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack by the phenoxide ion of 4-aminophenol, which can be generated in situ using a suitable base. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, before the elimination of the chloride ion to yield the desired diaryl ether. youtube.com

Alternative approaches for the formation of the diaryl ether bond include copper-catalyzed cross-coupling reactions such as the Ullmann condensation and the Chan-Lam coupling. rhhz.netrsc.orgnih.gov The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures. rhhz.net The Chan-Lam coupling offers a milder alternative, utilizing a boronic acid derivative that reacts with an alcohol or amine in the presence of a copper catalyst. rsc.orgnih.gov

Green Chemistry Principles in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and enhance safety. organic-chemistry.org Key strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org The application of microwave energy can efficiently promote the SNAr reaction between 2-amino-4-chloropyrimidine and 4-aminophenol. nih.gov

Solvent Selection: Traditional SNAr reactions often employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Green chemistry encourages the use of more environmentally benign solvents. For the synthesis of similar aminopyrimidine derivatives, greener alternatives like ethanol (B145695) or even water-based systems have been explored. researchgate.netnih.gov The use of solvent-free conditions, where the reactants are heated together in the presence of a base, is another viable green approach. mdpi.com

Catalyst Choice: While the direct SNAr reaction may not require a metal catalyst, alternative methods like the Ullmann and Chan-Lam couplings rely on copper catalysts. Green chemistry principles favor the use of abundant and less toxic metals like copper over precious metals such as palladium. organic-chemistry.orgnih.gov Research also focuses on developing highly efficient and recyclable copper catalysts to minimize waste. organic-chemistry.org

Strategies for Yield Improvement and Purity Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

| Parameter | Strategies for Optimization | Rationale |

| Base | Screening of various inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, triethylamine, DBU). | The choice of base is critical for the deprotonation of 4-aminophenol to form the more nucleophilic phenoxide ion. The strength and solubility of the base can significantly influence the reaction rate and yield. |

| Temperature | Optimization of reaction temperature, including the use of microwave irradiation for rapid heating. | Higher temperatures generally accelerate the reaction rate of SNAr reactions. However, excessively high temperatures can lead to side reactions and decomposition. Microwave heating allows for precise temperature control and can enhance reaction efficiency. nih.gov |

| Solvent | Evaluation of different solvents, including polar aprotic (DMF, DMSO), polar protic (e.g., isopropanol), and greener alternatives. | The solvent plays a crucial role in solvating the reactants and intermediates. The polarity and boiling point of the solvent can affect reaction rates and product solubility. researchgate.netnih.gov |

| Reactant Ratio | Stoichiometric control of the reactants. | Adjusting the ratio of 2-amino-4-chloropyrimidine to 4-aminophenol can help to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product. |

| Purification | Techniques such as recrystallization, column chromatography, or washing with appropriate solvents. | The choice of purification method depends on the physical properties of the product and the nature of the impurities. Recrystallization from a suitable solvent is often effective for obtaining highly pure crystalline products. nih.gov Column chromatography can be used to separate the product from closely related impurities. nih.gov |

Table 1: Strategies for Yield Improvement and Purity Enhancement

One potential side reaction is the self-condensation of 2-amino-4-chloropyrimidine or reaction with the amino group of another 4-aminophenol molecule. To circumvent this, the amino group of 4-aminophenol can be protected, for instance, as an acetamide (B32628), to form N-(4-hydroxyphenyl)acetamide. This intermediate can then be reacted with 2-amino-4-chloropyrimidine. The resulting N-(4-((2-aminopyrimidin-4-yl)oxy)phenyl)acetamide can then be deprotected under acidic or basic conditions to yield the final product. researchgate.net

Characterization of Synthetic Intermediates and the Final Compound (excluding basic identification data)

The structural confirmation of this compound and its synthetic intermediates is achieved through a combination of spectroscopic techniques.

Key Spectroscopic Features:

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), the C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and various C=N and C=C stretching vibrations of the pyrimidine and phenyl rings. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the chemical environment of each proton. Key signals would include those for the aromatic protons on both the phenyl and pyrimidine rings, as well as a broad signal for the amino protons. The specific chemical shifts and coupling patterns would be crucial for confirming the substitution pattern. rsc.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbons of the pyrimidine and phenyl rings, and the carbon atoms directly attached to the nitrogen and oxygen atoms. rsc.orgipb.pt

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) would correspond to the exact mass of this compound. rsc.org

Characterization of Intermediates:

If the synthesis proceeds through the protected intermediate, N-(4-((2-aminopyrimidin-4-yl)oxy)phenyl)acetamide, its characterization would be essential.

| Intermediate | Expected Spectroscopic Features |

| N-(4-hydroxyphenyl)acetamide | IR: Broad O-H stretch, N-H stretch, C=O stretch of the amide. ¹H NMR: Signals for aromatic protons, acetyl methyl protons, and phenolic and amide protons. |

| N-(4-((2-aminopyrimidin-4-yl)oxy)phenyl)acetamide | IR: Disappearance of the broad O-H stretch, presence of N-H stretches, C=O stretch, and C-O-C stretch. ¹H NMR: Complex aromatic region with signals for both rings, acetyl methyl protons, and amino and amide protons. ¹³C NMR: Signals corresponding to both aromatic rings and the acetamide group. MS: Molecular ion peak corresponding to its molecular weight. |

Table 2: Characterization of Potential Synthetic Intermediates

Role of 4 4 Aminophenoxy Pyrimidin 2 Amine As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Targeted Therapeutic Agents

The unique structure of 4-(4-Aminophenoxy)pyrimidin-2-amine, particularly its aminopyrimidine core, is a recurring feature in a variety of potent and selective kinase inhibitors. This scaffold provides a versatile platform for chemists to design molecules that can precisely interact with the ATP-binding sites of specific protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Application in Tyrosine Kinase Inhibitor Development

Tyrosine kinases are a major class of enzymes that play a pivotal role in cellular processes, including proliferation, differentiation, and migration. unisi.itgoogle.com Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. unisi.it The aminopyrimidine scaffold, central to this compound, is a well-established pharmacophore for engaging the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

The c-Met receptor tyrosine kinase and its signaling pathway are implicated in tumor growth, invasion, and angiogenesis. researchgate.net Consequently, developing inhibitors for c-Met is a significant focus in oncology research. Research has shown that the 2,4-diaminopyrimidine (B92962) scaffold is a potent core for c-Met inhibitors. researchgate.netnih.gov By modifying substituents on this core, researchers can modulate kinase selectivity. nih.gov For instance, a series of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, which are multicyclic systems derived from pyrimidine (B1678525) precursors, have been synthesized and evaluated for c-Met inhibition. nih.gov One such derivative, a thieno[2,3-d]pyrimidine (B153573) compound, demonstrated a high inhibitory effect on cell proliferation in c-Met-driven cells and significant selectivity for the c-Met kinase family over other tested kinases. nih.gov This highlights how the fundamental aminopyrimidine structure of this compound can be elaborated into more complex heterocyclic systems that potently and selectively target the c-Met kinase.

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division. nih.govrsc.org Overexpression of PLK4 is observed in numerous cancers, including breast, colon, and lung cancer, making it an attractive target for anticancer drug development. nih.govnih.gov

Utilizing a scaffold hopping strategy, researchers have developed novel and potent PLK4 inhibitors based on an aminopyrimidine core. nih.gov This approach leverages the known binding modes of existing inhibitors to design new molecular frameworks. The aminopyrimidine core was specifically chosen for its proven utility in kinase inhibitors and its ability to form key hydrogen bond interactions with the hinge region of the kinase. nih.gov One notable derivative, compound 8h, emerged from these studies displaying high PLK4 inhibitory activity with an IC50 of 0.0067 μM and excellent antiproliferative activity against breast cancer cells. nih.govrsc.org

Table 1: Activity of a PLK4 Inhibitor Derivative

| Compound | Target Kinase | IC50 (μM) | Cellular Activity |

|---|

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Aurora kinases (A, B, and C) are another family of serine/threonine kinases that are essential for mitotic progression. Their overexpression in various cancers has led to the development of inhibitors that disrupt cell division and induce cancer cell death. medchemexpress.comsmolecule.com

A prominent example of a pan-Aurora kinase inhibitor is AMG 900, a highly selective and orally bioavailable compound. acs.orgapexbt.com The chemical structure of AMG 900, N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine, incorporates a key fragment derived from an aminopyrimidine precursor that is structurally analogous to this compound. acs.orgtocris.com This part of the molecule is crucial for binding to the ATP-pocket of the Aurora kinases. smolecule.com AMG 900 demonstrates potent inhibition of all three Aurora kinase family members and has shown significant antitumor activity in various xenograft models, including those resistant to other anticancer agents. medchemexpress.comtocris.com

Table 2: Inhibitory Activity of AMG 900 against Aurora Kinases

| Kinase Target | IC50 (nM) |

|---|---|

| Aurora A | 5 |

| Aurora B | 4 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. medchemexpress.comapexbt.comtocris.com

The phenylamino-pyrimidine scaffold is a cornerstone in the development of inhibitors for several other critical oncogenic kinases, including Bcr-Abl and EGFR. nih.govnih.gov The fusion protein Bcr-Abl is the causative agent in chronic myeloid leukemia (CML), and inhibitors like imatinib (B729), which feature a phenylamino-pyrimidine structure, have revolutionized treatment. nih.govnih.gov Nilotinib, a second-generation inhibitor, is a derivative of imatinib and is significantly more potent against Bcr-Abl. nih.gov It was developed by modifying the imatinib structure while retaining the key pyrimidine-based interactions with the Abl kinase domain. nih.gov

Similarly, the Epidermal Growth Factor Receptor (EGFR) is a key target in various solid tumors. nih.gov A series of 4-anilinopyrimido[5,4-d]pyrimidines, which are structurally related to this compound, have been shown to be potent inhibitors of EGFR's tyrosine kinase activity. nih.gov Furthermore, irreversible inhibitors based on 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[3,2-d]pyrimidine acrylamides have been developed, demonstrating potent inhibition of both EGFR and erbB2 (HER2) in cellular assays. nih.gov These examples underscore the broad applicability of the aminopyrimidine framework as a privileged scaffold for targeting a diverse range of tyrosine kinases.

Intermediate in the Formation of Multicyclic Systems

Beyond its direct use in creating substituted monocyclic pyrimidine inhibitors, this compound is a valuable intermediate for constructing more complex, fused heterocyclic systems. These multicyclic structures can offer improved potency, selectivity, and pharmacokinetic properties by exploring larger regions of the target protein's binding site.

The aminopyrimidine core can be readily functionalized and cyclized to form a variety of fused ring systems. For example, pyrimidine derivatives are used as building blocks to synthesize furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. nih.govscilit.com These bicyclic systems have been successfully employed as scaffolds for potent kinase inhibitors, including the previously mentioned c-Met inhibitors. nih.gov The synthesis of these fused systems often involves reacting a functionalized pyrimidine, such as a 2-aminopyrimidine (B69317) derivative, with appropriate reagents to build the adjacent furan (B31954) or thiophene (B33073) ring, demonstrating the role of the initial pyrimidine as a foundational template. scilit.com

Pyrimidine-Quinolone Hybrid Synthesis

The synthesis of hybrid molecules that combine two or more distinct pharmacophores is a well-established strategy in medicinal chemistry to develop novel therapeutic agents. The 4-(4-aminophenoxy) linker is instrumental in connecting a pyrimidine scaffold to a quinolone moiety, creating a new class of hybrid compounds.

A plausible and representative synthetic approach for creating a pyrimidine-quinolone hybrid linked by a phenoxy group involves a convergent synthetic pathway. In this strategy, a key intermediate, such as 3-((4-aminophenoxy)methyl)quinolin-2(1H)-one, is first synthesized. This intermediate can then be reacted with a 2-chloro-pyrimidine derivative through a nucleophilic aromatic substitution reaction. The amino group of the aminophenoxy moiety acts as the nucleophile, displacing the chlorine atom on the pyrimidine ring to form the final hybrid structure. This method has been successfully employed for the synthesis of analogous compounds, such as 3-((4-((4-(4-Chlorophenyl)pyrimidin-2-yl)amino)phenoxy)methyl)quinolin-2(1H)-one. The reaction is often carried out in a suitable solvent like acetic acid and may be facilitated by heating.

Table 1: Representative Reaction for Pyrimidine-Quinolone Hybrid Synthesis

| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type |

|---|

This synthetic strategy demonstrates the utility of the aminophenoxy linker in creating molecules with significant structural complexity, combining the established biological relevance of both the pyrimidine and quinolone scaffolds. nih.gov

Polyimide Precursors Containing Pyridine and Ether Linkages

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The properties of polyimides can be tailored by carefully selecting the dianhydride and diamine monomers. The structure of this compound, possessing two distinct amine functionalities (the exocyclic primary amine and the endocyclic-like pyrimidine-2-amine), suggests its potential use as a novel diamine monomer in polyimide synthesis.

The standard method for producing polyimides is a two-step process. vt.edu First, the diamine monomer is reacted with an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at ambient temperature. This step results in the formation of a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves cyclodehydration to form the stable imide rings. vt.edu

The incorporation of this compound as the diamine monomer would introduce both flexible ether linkages and a heterocyclic pyridine-like (pyrimidine) unit into the polymer backbone. The ether linkages are known to enhance the solubility and processability of the resulting polyimides, while the pyridine-like nitrogen atoms can increase solubility in polar solvents and improve adhesion properties through dipole-dipole interactions. researchgate.netresearchgate.net

Table 2: Representative Aromatic Dianhydrides for Polyimide Synthesis

| Abbreviation | Chemical Name |

|---|---|

| PMDA | Pyromellitic Dianhydride |

| BTDA | 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride |

| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (B1165640) |

The resulting polyimides would possess a unique combination of properties, making them promising candidates for applications in advanced materials, electronics, and aerospace industries. rsc.org

Versatility of the Aminophenoxy Substituent in Chemical Transformations

The aminophenoxy substituent within this compound is a key functional group that offers considerable versatility in chemical reactions. The primary aromatic amino group is a potent nucleophile and can readily participate in a variety of chemical transformations.

One of the most common reactions is acylation , where the amino group reacts with acylating agents like acid chlorides or anhydrides. This reaction is fundamental for attaching various side chains to the molecule, as seen in the synthesis of certain quinazoline (B50416) derivatives where a cinnamoyl group is introduced via an amide linkage. nih.gov

Another significant transformation is the formation of Schiff bases (imines). The amino group can undergo condensation reactions with aldehydes or ketones to form an azomethine linkage (–N=CH–). mdpi.com This type of reaction is valuable for creating more complex molecular scaffolds and is a cornerstone in the synthesis of various biologically active compounds. mdpi.com The imine group itself can serve as an intermediate for further reactions, such as reduction to a secondary amine.

Strategic Incorporation of the Pyrimidine-2-amine Moiety in Scaffold Design

The pyrimidine-2-amine moiety is a privileged scaffold in medicinal chemistry and drug design, recognized as a "vital pharmacophore" and a "crucial class of heterocycles". researchgate.netmdpi.com Its strategic incorporation into complex molecules like this compound is a deliberate design choice aimed at imparting favorable biological properties.

The significance of the 2-aminopyrimidine scaffold stems from several key features:

Hydrogen Bonding Capability: The arrangement of nitrogen atoms in the pyrimidine ring and the exocyclic amino group allows it to act as both a hydrogen bond donor and acceptor. This enables strong and specific interactions with biological targets, such as the hinge region of protein kinases, which is a common binding motif for many kinase inhibitors. nih.gov

Bioisosteric Replacement: The 2-aminopyrimidine group can serve as a bioisostere for other chemical groups, such as the 2-aminoimidazole moiety found in some marine natural products. nih.gov This "scaffold hopping" strategy allows chemists to generate new analogues with potentially improved activity, selectivity, or physicochemical properties. nih.gov

Proven Biological Activity: A vast number of drugs and biologically active compounds contain the 2-aminopyrimidine core. Its presence is associated with a wide spectrum of pharmacological activities. ijpsjournal.comgsconlinepress.com This established track record makes it an attractive starting point for the development of new therapeutic agents.

The deliberate inclusion of the pyrimidine-2-amine moiety provides a solid foundation for designing molecules with a higher probability of biological activity, leveraging its well-documented role as a key interacting element in numerous successful drug candidates. nih.gov

Table 3: Examples of Marketed Drugs or Drug Classes Featuring the 2-Aminopyrimidine Scaffold

| Drug/Drug Class | Therapeutic Area | Role of 2-Aminopyrimidine Moiety |

|---|---|---|

| Imatinib, Nilotinib | Anticancer (Kinase Inhibitor) | Binds to the ATP-binding site of kinases. mdpi.comresearchgate.net |

| Palbociclib, Ribociclib | Anticancer (CDK4/6 Inhibitor) | Forms key hydrogen bonds with the kinase hinge region. mdpi.com |

| Zidovudine | Antiviral (HIV) | Serves as a core component of the nucleoside analogue. ijpsjournal.com |

Structure Activity Relationship Sar Studies Centered on 4 4 Aminophenoxy Pyrimidin 2 Amine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-(4-Aminophenoxy)pyrimidin-2-amine derivatives is intricately linked to their molecular architecture. SAR studies have systematically dissected the molecule to identify the key components responsible for target interaction and potency.

Impact of Substituents on the Pyrimidine (B1678525) Ring on Target Interaction

The pyrimidine ring is a crucial scaffold for these derivatives, and its substitution pattern significantly dictates the interaction with biological targets. nih.gov The position and nature of substituents on this heterocyclic core can modulate the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity. nih.gov Research has shown that the introduction of various functional groups at different positions on the pyrimidine ring can lead to a wide range of biological responses, from antimicrobial and anticancer to anti-inflammatory and antihypertensive activities. nih.gov

The placement of substituents on the pyrimidine nucleus is a determining factor in the biological activities of its derivatives. nih.gov For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, the aminopyrimidine core was found to form essential interactions with the hinge region of the kinase. nih.gov This highlights the pyrimidine ring's role as a key anchoring point within the target's binding site.

Interactive Table: Impact of Pyrimidine Ring Substituents on Biological Activity

| Derivative Type | Substituent | Position | Observed Effect on Activity |

|---|---|---|---|

| General Pyrimidine Derivatives | Various | Various | Influences antimicrobial, anticancer, anti-inflammatory properties nih.gov |

Modifications of the Phenoxy Ring and Their Influence on Potency

In a study on thiopyrano[4,3-d]pyrimidine derivatives, it was observed that substituents on a benzene (B151609) ring at the C-4 position influenced the compound's cytotoxic activity. mdpi.com Specifically, derivatives bearing electron-withdrawing groups such as chlorine, fluorine, and bromine exhibited superior activity compared to those with electron-donating groups like a methoxy (B1213986) group or an unsubstituted ring. mdpi.com This suggests that modulating the electronic properties of the phenoxy ring can be a successful strategy for optimizing the potency of these compounds.

Interactive Table: Influence of Phenoxy Ring Modifications on Potency

| Derivative Series | Substituent Type | Observation |

|---|---|---|

| Thiopyrano[4,3-d]pyrimidines | Electron-withdrawing groups (e.g., Cl, F, Br) | Enhanced cytotoxic activity mdpi.com |

Role of the Amine Functionality at Position 2 of the Pyrimidine

The amine group at the 2-position of the pyrimidine ring is a critical determinant of the biological activity of these compounds. Amines are organic compounds containing carbon-nitrogen bonds, where one or more hydrogen atoms in ammonia (B1221849) are replaced by alkyl or aryl groups. wikipedia.org They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. libretexts.orgnih.gov

The 2-amino group on the pyrimidine ring can participate in crucial hydrogen bonding interactions within the active site of a biological target. In a series of antihypertensive 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, the 4-amino group was a key structural feature. nih.gov While this example is on a quinazoline (B50416) core, the principle of the amino group's importance often translates across similar heterocyclic systems. The basicity of the amine, influenced by its local chemical environment, can also play a significant role in its interaction with biological macromolecules. libretexts.org

Exploration of Linker Chemistry in Pyrimidine Conjugates

Design and Synthesis of Derivatives with Varied Linker Lengths and Flexibility

The design and synthesis of pyrimidine conjugates involve attaching them to other molecules, such as antibodies or other targeting moieties, through linkers of varying lengths and flexibility. wuxiapptec.comnih.gov These linkers can be designed to be stable in circulation and release the active pyrimidine-containing payload at the target site. nih.gov

Synthetic strategies have been developed to create conjugates with different types of linkers, including those with polyethylene (B3416737) glycol (PEG) structures to enhance hydrophilicity. wuxiapptec.comnih.gov The synthesis often involves multi-step procedures, starting with the functionalization of the pyrimidine core to allow for the attachment of the linker, followed by the conjugation to the desired molecule. For example, omega-aminocarboxylic acid residues have been used as linkers to attach N-heterocycles to the purine (B94841) nucleus, a related heterocyclic system. nih.gov

Correlation Between Linker Structure and Biological Efficacy

A strong correlation exists between the structure of the linker and the biological efficacy of the resulting conjugate. wuxiapptec.com The linker's properties, such as its stability, hydrophilicity, and the mechanism of drug release, are critical for the conjugate's performance. nih.govresearchgate.net

For instance, in the context of antibody-drug conjugates (ADCs), the linker's stability in plasma is crucial to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. researchgate.net The use of more stable linkers, such as those based on an amide bond, can significantly extend the half-life of the conjugate in circulation compared to earlier generation linkers. researchgate.net Furthermore, the hydrophilicity of the linker can impact the conjugate's solubility, reduce aggregation, and minimize non-specific uptake by tissues. wuxiapptec.com Studies have shown that incorporating hydrophilic components like PEG into the linker can improve the therapeutic index of ADCs. wuxiapptec.com The site of conjugation on the targeting molecule, in conjunction with the linker structure, also significantly influences the stability and efficacy of the conjugate. nih.gov

Interactive Table: Correlation Between Linker Properties and Biological Efficacy

| Linker Property | Impact on Biological Efficacy | Example |

|---|---|---|

| Stability | Prevents premature drug release, reducing off-target toxicity. researchgate.net | Amide bond-based linkers show longer circulation half-lives than maleimide-based linkers. researchgate.net |

| Hydrophilicity | Improves solubility, reduces aggregation and non-specific uptake. wuxiapptec.com | Introduction of PEG structures can reduce off-target toxicity. wuxiapptec.com |

| Release Mechanism | Determines how and where the active drug is liberated. nih.gov | Cleavable linkers are designed to release the payload in the tumor environment. nih.gov |

Insights from Scaffold Hopping and Bioisosteric Replacements

In the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists often employ strategies such as scaffold hopping and bioisosteric replacement. These approaches involve modifying the core molecular framework or replacing key functional groups of a lead compound, like this compound, to explore new chemical space and optimize drug-like properties.

Scaffold Hopping: Exploring Alternative Heterocyclic Cores

Scaffold hopping aims to replace the central molecular scaffold of a compound while retaining the essential three-dimensional arrangement of key binding groups. This can lead to the discovery of new intellectual property and compounds with different physicochemical properties.

A notable example of scaffold hopping involves the replacement of the 2-aminopyrimidine (B69317) core with a picolinamide (B142947) scaffold, leading to the development of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. nih.gov In a study, a series of these derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The rationale was based on the binding patterns of known kinase inhibitors. nih.gov

The structure-activity relationship (SAR) of these new analogs revealed important insights. For instance, substitutions on the amide nitrogen of the picolinamide scaffold significantly influenced the biological activity. The data from this study showcases how a scaffold hop from a pyrimidine to a pyridine-based core can yield highly potent compounds. nih.gov

Table 1: Antiproliferative Activity of 4-(4-Aminophenoxy)picolinamide Derivatives (Scaffold Hop Analogs)

| Compound | Scaffold | Substitution (R Group on Amide) | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|---|---|

| Reference | 2-Aminopyrimidine | - | - | - | - |

| Compound A | Picolinamide | Cyclopropyl | 0.45 | 0.52 | 0.88 |

| Compound 46 | Picolinamide | 3-Fluorophenyl | 0.26 | 0.33 | 0.41 |

| Cabozantinib (Reference Drug) | Quinoline | - | 0.62 | - | - |

Data is illustrative and derived from findings in a study on 4-(4-aminophenoxy)picolinamide derivatives. nih.gov The most promising compound, 46, demonstrated an IC50 value of 0.26 μM against the A549 cell line, which was more potent than the reference drug cabozantinib. nih.gov Molecular docking studies suggested that compound 46 forms key hydrogen bonds with the c-Met kinase. nih.gov

Another relevant scaffold hopping strategy is the replacement of a 2-aminoimidazole (2-AI) with a 2-aminopyrimidine (2-AP) to develop new anti-biofilm agents. nih.gov This hop was hypothesized to deliver compounds with enhanced anti-biofilm activity. The switch from a five-membered 2-AI ring to a six-membered 2-AP ring alters the size and removes a hydrogen bond donating group, which can influence binding to the biological target. nih.gov This conceptual approach highlights the versatility of the 2-aminopyrimidine scaffold in drug design.

Bioisosteric Replacements: Fine-Tuning Molecular Properties

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to broadly similar biological effects. cambridgemedchemconsulting.com This strategy is used to modulate potency, alter metabolism, reduce toxicity, or improve pharmacokinetics.

A prime example of bioisosterism in a pyrimidine context is the use of a 2-aminopyrimidin-4(1H)-one moiety as a bioisostere for a urea (B33335) group. nih.gov In a study focused on discovering new CXCR2 antagonists, researchers replaced the urea functional group in a known series of antagonists with 2-aminopyrimidin-4(1H)-one. This bioisosteric replacement led to the discovery of a novel and potent antagonist, compound 3e. nih.gov

Table 2: Comparison of Urea and Bioisosteric 2-Aminopyrimidin-4(1H)-one Analogs

| Compound Series | Key Functional Group | CXCR2 Binding Affinity (IC50, nM) | Chemical Stability (in SGF) |

|---|---|---|---|

| Urea Series (Lead) | Urea | Potent | Less Stable |

| Compound 3e | 2-Aminopyrimidin-4(1H)-one | Potent (Improved) | More Stable |

Data is illustrative based on the findings that 2-aminopyrimidin-4(1H)-one derivatives demonstrated superior chemical stability, particularly in simulated gastric fluid (SGF), compared to their urea counterparts, along with potent antagonist activity. nih.gov

The rationale for this bioisosteric swap is that the 2-aminopyrimidin-4(1H)-one group can mimic the hydrogen bonding pattern of the urea group while offering different electronic and steric properties, which can lead to improved drug-like characteristics such as enhanced chemical stability. nih.gov

Other classical bioisosteric replacements that could be conceptually applied to the this compound scaffold include:

Replacement of the ether linkage (-O-): This could be substituted with a thioether (-S-), methylene (B1212753) (-CH2-), or an amino group (-NH-). nih.gov Each replacement would alter the bond angle, lipophilicity, and hydrogen bonding capability of the linker between the pyrimidine and phenyl rings.

Modification of the aniline (B41778) amino group (-NH2): This could be replaced with a hydroxyl (-OH) or a methyl (-CH3) group to probe the importance of the hydrogen bond donating and accepting capabilities at this position.

These strategic modifications through scaffold hopping and bioisosteric replacement are crucial in the iterative process of drug design, allowing for the systematic optimization of lead compounds like this compound to develop new chemical entities with superior therapeutic potential.

Computational and in Silico Investigations of 4 4 Aminophenoxy Pyrimidin 2 Amine and Its Analogs

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding modes of 2-aminopyrimidine-based kinase inhibitors, revealing how they fit into the ATP-binding pocket and interact with key amino acid residues.

The 4-(4-aminophenoxy)pyrimidin-2-amine scaffold is a classic hinge-binding motif, a feature common to many ATP-competitive kinase inhibitors. nih.gov The 2-aminopyrimidine (B69317) core is designed to mimic the adenine (B156593) base of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase domain, which connects the N- and C-lobes of the enzyme.

c-Met Kinase: Docking studies on derivatives of 2-aminopyridine (B139424) and similar heterocyclic structures targeting the c-Met kinase reveal a characteristic U-shaped binding conformation. nih.gov The aminopyrimidine moiety typically anchors the molecule in the hinge region. For instance, in studies of 4-(4-aminophenoxy)picolinamide derivatives, which share a similar structural concept, the molecule orients to form key hydrogen bonds within the c-Met active site. nih.gov The phenoxy linker positions the rest of the molecule to access other pockets, contributing to both potency and selectivity. nih.govnih.gov

Bcr-Abl Kinase: The Bcr-Abl fusion protein is a key target in chronic myeloid leukemia (CML). nih.gov Analogs of 2-aminopyrimidine have been investigated as Bcr-Abl inhibitors, including against the challenging T315I mutant. nih.gov Docking studies show that the 2-aminopyrimidine core consistently forms hydrogen bonds with hinge residues. rsc.org The remainder of the scaffold explores different regions of the ATP binding site, and modifications here are crucial for achieving potency against both wild-type and mutant forms of the kinase. nih.govrsc.org

PLK4 Kinase: Polo-like kinase 4 (Plk4) is a master regulator of centriole duplication, and its dysregulation is linked to cancer. nih.govnih.gov While specific docking studies for this compound with PLK4 were not prominently found, the general principles of kinase inhibition suggest a similar hinge-binding interaction would be primary. The binding of inhibitors to PLK4 is known to be regulated by its activation loop, and the stability of the kinase itself is tied to its activity, presenting a complex system for inhibitors to target. nih.govnih.gov

The effectiveness of kinase inhibitors derived from the aminopyrimidine scaffold is determined by a network of interactions with specific amino acid residues in the ATP binding pocket.

Hydrogen Bonding: The most critical interactions for this class of compounds are hydrogen bonds with the kinase hinge region. The N1 and the exocyclic 2-amino group of the pyrimidine (B1678525) ring act as hydrogen bond donors and acceptors, typically forming two or three hydrogen bonds with the backbone of hinge residues. nih.gov For example, in docking studies of pyrimidine derivatives with Cyclin-Dependent Kinase 2 (CDK2), hydrogen bonds were observed with the backbone of residues like GLU and THR in the hinge. nih.gov

Hydrophobic and van der Waals Interactions: The phenoxy group and other substituents on the pyrimidine core engage in hydrophobic and van der Waals interactions with non-polar residues lining the ATP pocket. These interactions are crucial for stabilizing the ligand-protein complex and enhancing binding affinity. In c-Met, residues in the surrounding pocket play a major role in binding. nih.gov

Pi-Alkyl and Pi-Pi Stacking: Aromatic rings in the inhibitor structure, such as the phenyl ring of the phenoxy group, can form favorable pi-alkyl or pi-pi stacking interactions with residues like valine, leucine, isoleucine, and phenylalanine, further anchoring the inhibitor. nih.gov

Table 1: Predicted Interactions of Pyrimidine Analogs with Kinase Active Sites

| Kinase Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| CDK2 | LYS 33, THR 14, GLU 12 | Hydrogen Bond | nih.gov |

| VAL 63, LYS 129, ILE 10 | Pi-Alkyl Interaction | nih.gov | |

| c-Met | Key amino acids (unspecified) | Hydrogen Bond | nih.gov |

| Bcr-Abl | Key residues in active site | Hydrogen Bonds, π–π Linkages | rsc.org |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, these calculations can predict its three-dimensional structure, charge distribution, and orbital energies (e.g., HOMO and LUMO). researchgate.net

This analysis helps to:

Understand Reactivity: The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's reactivity and its ability to participate in different types of interactions, including hydrogen bonding and charge-transfer. researchgate.net

Refine Docking Poses: Atomic charges calculated by quantum methods can be used to improve the accuracy of molecular docking simulations by providing a more realistic representation of the electrostatic potential of the ligand.

Explain SAR: Differences in electronic properties across a series of analogs can help explain observed differences in their biological activity, contributing to the development of Quantitative Structure-Activity Relationship (QSAR) models.

While specific DFT studies on this compound are not widely published, this standard computational approach is fundamental to understanding the physicochemical properties that govern its biological function.

Predictive Modeling for Structure-Activity Landscape Exploration

Predictive modeling combines data from biological assays with computational methods to build models that can forecast the activity of novel compounds. This allows for the efficient exploration of chemical space and the prioritization of candidates for synthesis.

Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations are used to predict the behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations can:

Assess the stability of the predicted binding mode.

Reveal the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy, providing a more quantitative prediction of affinity.

For a series of related pyrimidine inhibitors, 3D-QSAR models can be built. nih.govnih.gov These models correlate the 3D steric and electrostatic properties of the molecules with their biological activity, generating contour maps that highlight regions where modifications are likely to increase or decrease potency.

Chemoinformatics provides tools to analyze large datasets of chemical structures and their associated biological activities, guiding the design of new derivatives. A key concept is the Structure-Activity Landscape (SAL) , which visualizes the relationship between structural similarity and activity. nih.govbiorxiv.org

Activity Cliff Identification: The SAL analysis can identify "activity cliffs," which are pairs of structurally similar molecules that have a large difference in biological activity. nih.govbiorxiv.org These cliffs are highly informative as they point to small structural changes that have a profound impact on function. Analyzing these cliffs for the this compound scaffold can reveal key pharmacophoric features or steric hindrances that are critical for activity.

Scaffold Hopping and Optimization: Conversely, regions of the landscape that are "smooth" (where similar structures have similar activities) are ideal for lead optimization. Chemoinformatics tools can also suggest "scaffold hops" to entirely new core structures that maintain the essential pharmacophoric features for kinase binding while offering improved properties like novelty or better pharmacokinetics. nih.gov

By integrating these computational and chemoinformatic approaches, researchers can efficiently navigate the complex chemical space around the this compound scaffold to design next-generation kinase inhibitors with enhanced potency and selectivity.

Table 2: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Cabozantinib | |

| BMS-777607 | |

| Crizotinib | |

| Volitinib | |

| Tivantinib | |

| Picolinamide (B142947) | |

| Foramsulfuron | |

| Nicosulfuron | |

| Rimsulfuron |

Targeted Biological Pathways and Preclinical Cellular Efficacy of 4 4 Aminophenoxy Pyrimidin 2 Amine Derivatives

In Vitro Inhibitory Activities Against Receptor Tyrosine Kinases

Derivatives of 4-(4-aminophenoxy)pyrimidin-2-amine have been extensively studied for their ability to inhibit a wide array of protein kinases, many of which are crucial for tumor growth and survival.

Selective Inhibition of c-Met and VEGFR-2 Kinases

The simultaneous inhibition of both the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways is a promising strategy in cancer therapy due to their synergistic roles in tumor angiogenesis and progression. nih.gov A series of derivatives based on a 4-aminopyrimidine-5-cabaldehyde oxime scaffold were designed and synthesized as potent dual inhibitors of c-Met and VEGFR-2. nih.gov In vitro cell proliferation assays demonstrated that many of these compounds exhibited inhibitory potency against both kinases, with IC50 values in the nanomolar range. nih.gov Notably, compound 18a emerged as a highly potent dual inhibitor with IC50 values of 210 nM and 170 nM for c-Met and VEGFR-2, respectively. nih.gov

Table 1: In Vitro Inhibitory Activity of 4-Aminopyrimidine-5-cabaldehyde Oxime Derivatives Against c-Met and VEGFR-2

| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |

|---|---|---|

| 14i | Potent (nanomolar range) | Potent (nanomolar range) |

| 18a | 210 | 170 |

| 18b | Potent (nanomolar range) | Potent (nanomolar range) |

Data sourced from a study on dual inhibitors of c-Met and VEGFR-2. nih.gov

Potent Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation is linked to tumorigenesis. nih.gov A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed. nih.gov In vitro enzyme activity assays revealed that compound 8h displayed high PLK4 inhibitory activity with an IC50 of 0.0067 μM. nih.gov This highlights the potential of the aminopyrimidine scaffold for developing effective PLK4 inhibitors for cancer treatment. nih.gov The development of PLK4 inhibitors like CFI-400945, which has undergone clinical trials, underscores the therapeutic interest in this target. nih.govresearchgate.net

Table 2: In Vitro Inhibitory Activity of Aminopyrimidine Derivatives Against PLK4

| Compound | PLK4 IC50 (µM) |

|---|---|

| 8h | 0.0067 |

Data from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors. nih.gov

Aurora Kinase Inhibition Profiles

The Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in various cancers. nih.gov A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases. nih.gov For instance, the compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) demonstrated Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. nih.gov Another related compound, N2,N4-diphenylpyrimidine-2,4-diamine , showed an IC50 of 423 nM against Aurora kinase A. bindingdb.org

Table 3: Inhibitory Activity of Pyrimidine (B1678525) Derivatives Against Aurora Kinases

| Compound | Target Kinase | IC50/Ki (nM) |

|---|---|---|

| CYC116 | Aurora A | 8.0 (Ki) |

| CYC116 | Aurora B | 9.2 (Ki) |

| N2,N4-diphenylpyrimidine-2,4-diamine | Aurora A | 423 (IC50) |

Data compiled from studies on Aurora kinase inhibitors. nih.govbindingdb.org

Broad-Spectrum Tyrosine Kinase Inhibition (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)

Derivatives of the 4-aminopyrimidine (B60600) scaffold have demonstrated inhibitory activity against a wide range of tyrosine kinases. For example, 7-aminopyrido[4,3-d]pyrimidines have been identified as a new class of inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The 3-bromo-substituted derivative in the phenylamino (B1219803) series was particularly potent, with an IC50 of 0.01 µM. nih.gov Furthermore, a series of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines, which can be considered bioisosteres of the pyrimidine ring, showed inhibitory activity against PDGFRα and PDGFRβ. mdpi.com Specifically, compounds 7 and 10 exhibited 36–45% inhibition of both PDGFRα and PDGFRβ at a concentration of 1 µM. mdpi.com The 4-aminopyrazolo[3,4-d]pyrimidine scaffold has also been extensively used to develop inhibitors for a variety of tyrosine and serine/threonine kinases. google.comresearchgate.net

Table 4: Broad-Spectrum Kinase Inhibition by Aminopyrimidine Derivatives

| Compound Class/Derivative | Target Kinase(s) | Notable Inhibition |

|---|---|---|

| 7-aminopyrido[4,3-d]pyrimidines | EGFR | IC50 = 0.01 µM (3-Br derivative) nih.gov |

| 4-methylbenzamide purine (B94841) derivatives | PDGFRα, PDGFRβ | 36-45% inhibition at 1 µM mdpi.com |

| 4-aminopyrazolo[3,4-d]pyrimidines | Various Tyrosine Kinases | Broad inhibitory activity google.comresearchgate.net |

Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a key mediator in the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies. nih.gov A novel series of SYK inhibitors with a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold was developed, leading to the identification of NMS-0963 , a highly potent Syk inhibitor with an IC50 of 3 nM. nih.gov Another study on 4-anilinopyrimidine-5-carboxamides also identified potent Syk inhibitors, with compound 9a showing promising activity. nih.gov These findings underscore the versatility of the aminopyrimidine core in designing potent and selective Syk inhibitors. nih.govnih.gov

Table 5: Inhibitory Activity of Aminopyrimidine Derivatives Against Syk Kinase

| Compound | Syk IC50 (nM) |

|---|---|

| NMS-0963 | 3 |

| Compound 19q | 0.52 |

Data from studies on novel Syk inhibitors. nih.govresearchgate.net

Cellular Antiproliferative and Cytotoxic Effects

The in vitro kinase inhibitory activities of this compound derivatives translate into significant antiproliferative and cytotoxic effects in various cancer cell lines. Derivatives of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against human breast cancer cell lines. nih.gov Compound 2 from this series showed a potent antiproliferative effect on the MCF-7 cell line with an IC50 of 0.013 µM. nih.gov Similarly, 4-aminoquinoline (B48711) derivatives demonstrated cytotoxic effects against MCF7 and MDA-MB468 breast cancer cell lines. google.com

The PLK4 inhibitor 8h , with an aminopyrimidine core, exhibited excellent antiproliferative activity against breast cancer cells. nih.gov Furthermore, the Syk inhibitor NMS-0963 showed high antiproliferative activity in SYK-dependent BaF3-TEL/SYK cells and other BCR-dependent hematological tumor cell lines. nih.gov In another study, newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives displayed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some compounds being significantly more potent than cisplatin (B142131). nih.gov

Table 6: Antiproliferative and Cytotoxic Activity of Aminopyrimidine Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Activity (IC50) |

|---|---|---|

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 2) | MCF-7 (Breast) | 0.013 µM nih.gov |

| 4-aminoquinoline derivatives | MCF7, MDA-MB468 (Breast) | Effective cytotoxicity google.com |

| Aminopyrimidine PLK4 inhibitor (8h) | Breast Cancer Cells | Excellent antiproliferative activity nih.gov |

| 4-(3'-pyrazolyl)-2-amino-pyrimidine (NMS-0963) | BaF3-TEL/SYK, Hematological tumor cells | High antiproliferative activity nih.gov |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast) | More potent than cisplatin nih.gov |

Inhibition of Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative activity against a range of human cancer cell lines.

Breast Cancer: In studies involving breast cancer cell lines, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown significant effects. For instance, against the MCF-7 cell line, one compound exhibited an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov Another derivative displayed a high selective index of 19.3 for MCF-7 cells. nih.gov For the triple-negative breast cancer cell line MDA-MB-231 , a different aminothienopyrimidine derivative demonstrated the highest antiproliferative inhibition with an IC50 of 18.28 µg/mL. nih.gov

Lung Cancer: The human non-small cell lung cancer cell lines A549 and H460 have also been targets for these derivatives. nih.govfigshare.com Data from anticancer testing revealed that certain compounds significantly reduced the growth percentage of these cell lines. figshare.com

Other Cancer Cell Lines: The cytotoxic effects of these derivatives extend to other cancer types as well. Research has shown activity against cervical cancer cells (HeLa ), colon cancer cells (HT-29 ), and various leukemia cell lines including K-562 and HL-60 . figshare.comnih.gov Furthermore, melanoma cells (MDA-MB-435 ) have also been included in the screening of these compounds. figshare.com

Interactive Table: Anticancer Activity of this compound Derivatives

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Significant growth percentage reduction by certain derivatives. | figshare.com |

| HeLa | Cervical Cancer | Cytotoxicity demonstrated by some derivatives. | nih.gov |

| MCF-7 | Breast Cancer | IC50 of 4.3 ± 0.11 µg/mL with one derivative; high selective index with another. | nih.gov |

| H460 | Non-Small Cell Lung Cancer | Significant growth percentage reduction observed. | figshare.com |

| HT-29 | Colon Cancer | Included in panels for anticancer screening. | figshare.com |

| K-562 | Leukemia | Growth inhibition by some derivatives. | figshare.com |

| HL-60 | Leukemia | Growth inhibition by some derivatives. | figshare.com |

| MDA-MB-231 | Breast Cancer | IC50 of 18.28 µg/mL with a specific aminothienopyrimidine derivative. | nih.gov |

| MDA-MB-435 | Melanoma | Included in panels for anticancer screening. | figshare.com |

Mechanisms of Cellular Growth Suppression

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis: Several studies have indicated that these compounds can trigger programmed cell death in cancer cells. For example, novel 4-aminoquinazoline derivatives have been shown to induce apoptosis through a mitochondrial-dependent pathway. nih.gov This is a crucial mechanism for eliminating cancerous cells.

Cell Cycle Arrest: In addition to apoptosis, these derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Research has demonstrated that certain 4-aminoquinazoline derivatives can cause G1 phase cell cycle arrest by inhibiting the PI3K signaling pathway. nih.gov Another study on 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives found that they induced cell cycle arrest in the G2/M phase in HeLa cells. nih.gov

Modulatory Effects on Immune and Inflammatory Pathways

Beyond their anticancer properties, derivatives of this compound have shown promise in modulating immune and inflammatory responses.

Inhibition of Immune-Activated Nitric Oxide Production

Overproduction of nitric oxide (NO) is a hallmark of various inflammatory conditions. Polysubstituted 2-aminopyrimidines have been shown to inhibit the high output production of NO in activated macrophages. nih.gov This inhibitory effect is dependent on the chemical structure of the derivatives. nih.gov Specifically, derivatives with 4,6-dichloro substitutions on the pyrimidine ring were more effective than their monochloro counterparts. nih.gov The IC50 values for the most potent derivatives on both NO and PGE2 production were in the range of 2-10 μM. nih.gov Furthermore, some flavones and aminoflavones have also been reported to inhibit the production of nitrite, a stable metabolite of NO, in murine macrophages. nih.gov

Role in IgE and/or IgG Receptor Signaling Pathways

Certain 2,4-diaminopyrimidine (B92962) compounds have been identified as potent inhibitors of mast cell degranulation. nih.gov This is achieved by inhibiting Syk kinase, a critical component in both IgE- and IgG-mediated activation of Fc receptor (FcR) signaling in various immune cells, including mast cells, basophils, monocytes, macrophages, and neutrophils. nih.gov This suggests a potential therapeutic application for these compounds in managing allergic and autoimmune conditions. nih.gov

Potential as Anti-Inflammatory Agents

The ability of these derivatives to inhibit key inflammatory mediators translates to broader anti-inflammatory potential. Studies have shown that some pyrimidine derivatives exhibit anti-inflammatory activity comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) in certain assays. nih.govnih.gov For instance, some 4-amino-5-cyano-2,6-diarylpyrimidines and their corresponding phthalimide (B116566) derivatives demonstrated significant anti-inflammatory effects. nih.gov The NO-inhibitory potential of some pyrimidines was found to be stronger than that of aspirin and indomethacin. nih.gov

Antinociceptive Activity in Preclinical Models

In addition to their anti-inflammatory effects, certain derivatives have demonstrated antinociceptive (pain-relieving) properties in preclinical models. In a study using the hot plate and writhing tests in mice, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed promising antinociceptive effects. nih.gov One particular compound, T-101, which has a 4-bromophenyl substituent, exhibited strong, dose-dependent, and long-lasting antinociceptive activity without causing significant behavioral side effects. nih.gov

Derivatization Strategies for Analytical and Functional Enhancement

Chemical Derivatization for Chromatographic Analysis (e.g., GC-MS)

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques, but they require analytes to be volatile and thermally stable. sigmaaldrich.comjfda-online.com The inherent polarity of 4-(4-aminophenoxy)pyrimidin-2-amine, due to its two amine (-NH2) groups, results in low volatility and potential for thermal degradation, making direct GC analysis challenging. sigmaaldrich.com Derivatization addresses this by replacing the active, polar hydrogen atoms on the amine groups with nonpolar moieties, thereby improving chromatographic behavior. sigmaaldrich.comjfda-online.com

The primary goal of derivatizing this compound for GC-MS is to increase its volatility and thermal stability. jfda-online.comiu.edu The presence of two primary amine groups leads to strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces volatility. These polar groups can also interact undesirably with the GC column, leading to poor peak shape and material loss. jfda-online.com By converting the polar N-H bonds into more stable and less polar derivatives, the analyte becomes more suitable for the GC environment, allowing for successful separation and detection. jfda-online.comiu.edu This process is mandatory for achieving good chromatographic results for many amine-containing compounds. jfda-online.com

For amines, the most common derivatization strategies for GC analysis fall into three main categories: acylation, silylation, and alkylation. nih.gov Each method involves replacing the active hydrogens of the two amine groups in this compound.

Acylation: This reaction introduces an acyl group (R-C=O) by replacing a labile hydrogen on the amine. iu.edu This process significantly reduces the polarity of the amine groups.

Silylation: This is a widely used technique where a silyl (B83357) group, typically containing silicon, is introduced. sigmaaldrich.com This method is effective for a broad range of compounds with active hydrogens.

Alkylation: This strategy involves adding an alkyl group to the amine. It can improve hydrophobicity and is another effective way to decrease the polarity for chromatographic analysis. rsc.org

Specific reagents are employed to carry out acylation, silylation, and alkylation reactions on amine-containing analytes like this compound. The choice of reagent depends on the desired properties of the resulting derivative. researchgate.net

Acylation Reagents: Fluorinated anhydrides, such as Trifluoroacetic anhydride (B1165640) (TFAA) , are extensively used to create fluoroacyl derivatives. jfda-online.comiu.edu The reaction with TFAA replaces the amine hydrogens with a trifluoroacetyl group, which enhances volatility. iu.edu

Silylation Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common silylating agents. sigmaaldrich.com MTBSTFA is often preferred as it forms tert-butyl dimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to the trimethylsilyl (B98337) (TMS) derivatives formed by BSTFA. sigmaaldrich.com

Alkylation Reagents: Reagents such as 1-bromobutane can be used to introduce alkyl groups. This method has been shown to derivatize amino, carboxyl, and phenolic hydroxyl groups, effectively increasing the hydrophobicity and basicity of the molecule for improved detection in mass spectrometry. rsc.org

Table 1: Common Derivatization Reagents for Amines

| Derivatization Type | Reagent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) | Enhances volatility. jfda-online.comiu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, effective for many functional groups. sigmaaldrich.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives with higher stability and less moisture sensitivity. sigmaaldrich.com |

| Alkylation | 1-Bromobutane | - | Butyl | Increases hydrophobicity and basicity. rsc.org |

Functional Derivatization for Introducing Specific Moieties

Beyond improving analytical tractability, derivatization can be employed to introduce specific chemical groups that impart new functions to the molecule. This functional derivatization can alter the compound's chemical or biological activity.

Introducing a quaternary ammonium (B1175870) group onto the this compound structure would transform it into a cationic molecule. Quaternary ammonium compounds (QACs) are known for a variety of applications, including their use as antimicrobial agents. mdpi.com The synthesis of such derivatives can typically be achieved through exhaustive alkylation of the primary amine groups using an alkylating agent. For instance, reacting nitrogen-containing heterocyclic compounds with reagents like ethyl chloroacetate (B1199739) or chloroacetic acid can lead to the formation of quaternary ammonium salts. mdpi.com This modification would permanently charge the nitrogen atoms, significantly altering the molecule's solubility and interaction with biological targets.

Spectroscopic Characterization of Derivatized Products

Following derivatization, it is crucial to confirm the structure of the newly formed product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for this characterization. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are used to verify the addition of the derivatizing group. For a silylated derivative of an aminopyrimidine, characteristic signals would appear in the upfield region of the ¹H NMR spectrum for the methyl groups on the silicon atom, and a signal would also be observable in the ²⁹Si NMR spectrum. mdpi.com The disappearance of the primary amine proton signals and the appearance of new signals corresponding to the added acyl or alkyl groups would confirm the reaction. nih.govresearchgate.net

IR Spectroscopy: IR spectroscopy can confirm the success of derivatization by showing the disappearance of the N-H stretching bands of the primary amine (typically around 3300-3500 cm⁻¹) and the appearance of new characteristic bands. ijirset.com For example, an acylated derivative would show a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the derivatized product and to study its fragmentation patterns, which provides further structural confirmation. sapub.org The mass spectrum of a derivatized product will show a molecular ion peak corresponding to the new, higher molecular weight. researchgate.net The fragmentation can also be informative; for instance, silyl derivatives often show characteristic losses of silyl groups.

Table 2: Spectroscopic Data for Characterization of Derivatized Aminopyrimidines

| Technique | Derivative Type | Expected Observations |

|---|---|---|

| NMR | Silylated | Appearance of new signals for Si-CH₃ protons (e.g., δ ~0.8 ppm). mdpi.com Disappearance of -NH₂ proton signals. |

| NMR | Acylated | Appearance of new signals for the acyl group. Disappearance of -NH₂ proton signals. |

| IR | Acylated | Disappearance of N-H stretching bands. Appearance of a strong C=O stretching band (e.g., ~1620-1699 cm⁻¹). researchgate.net |

| MS | General | Increase in molecular weight corresponding to the added group(s). |

| MS | Silylated | Characteristic fragmentation patterns involving the silyl group. |

| MS | Acylated | Fragmentation patterns showing the loss of the acyl group. |

Patent Landscape and Intellectual Property in Relation to 4 4 Aminophenoxy Pyrimidin 2 Amine

Overview of Key Patents Referencing the Compound as an Intermediate or Active Agent

Patents relevant to 4-(4-Aminophenoxy)pyrimidin-2-amine generally fall into two categories: those describing the synthesis of the core 4-aminopyrimidine (B60600) structure and those claiming large families of substituted pyrimidines for therapeutic uses. The compound itself is often encompassed within broad Markush structure claims rather than being individually highlighted.

Table 1: Key Patents Relevant to the this compound Scaffold

| Patent Number | Title | Assignee/Inventors | Relevance to the Compound |

| US8198443B2 | Synthesis of 4-amino-pyrimidines scaffolds | DSM IP ASSETS B.V. | Describes general processes for manufacturing 4-aminopyrimidine structures, which are applicable for synthesizing the core of the target compound. google.com |

| EP2102172B1 | Synthesis of 4-amino-pyrimidines | DSM IP ASSETS B.V. | Details methods for producing key intermediates like 4-amino-5-aminomethyl-2-methylpyrimidine, showcasing synthetic routes for the broader family of 4-aminopyrimidines. google.com |

| US5521184A | Pyrimidine (B1678525) derivatives and processes for the preparation thereof | Ciba-Geigy Corporation | Claims N-phenyl-2-pyrimidine-amine derivatives for the therapy of tumoral diseases. The core structure is related to the target compound. google.com |

| US9108984B2 | Substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors | Incyte Corporation | Covers a wide range of substituted diamino-pyrimidine derivatives that modulate phosphoinositide 3-kinases (PI3Ks), a class to which derivatives of the target compound could belong. nih.gov |

Proprietary Applications and Uses Described in Patent Literature (excluding clinical human trial data)

The patent literature describes several proprietary applications for compounds containing the pyrimidine-2-amine scaffold, primarily in the context of therapeutic agents and chemical intermediates.

Kinase Inhibitors for Cancer Therapy: A significant number of patents describe N-phenyl-2-pyrimidine-amine derivatives as potent inhibitors of protein kinases, which are crucial for cell signaling and growth. google.com These compounds are explored for their potential in treating various cancers by inhibiting enzymes like tyrosine kinases (e.g., related to the epidermal growth factor receptor) and cyclin-dependent kinases (e.g., p34cdc2/cyclin B). google.com The applications are aimed at halting tumor growth, preventing metastasis, and overcoming multi-drug resistance. google.com

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The diamino-pyrimidine structure is a key feature in compounds designed to modulate the activity of PI3Ks. nih.gov These enzymes are involved in cellular functions like cell growth, proliferation, and survival. Their dysregulation is linked to inflammatory disorders, immune-based diseases, and cancer. Patents protect the use of these compounds for treating such conditions. nih.gov